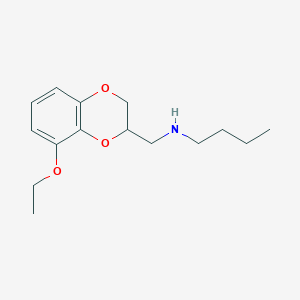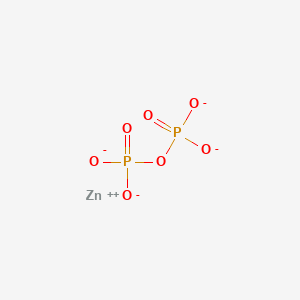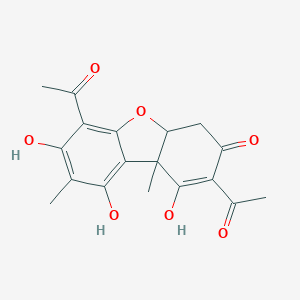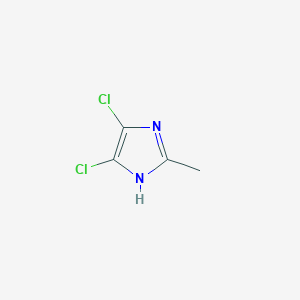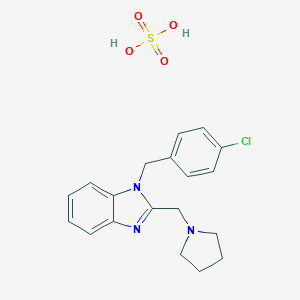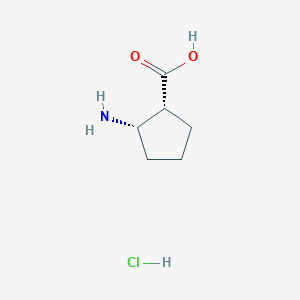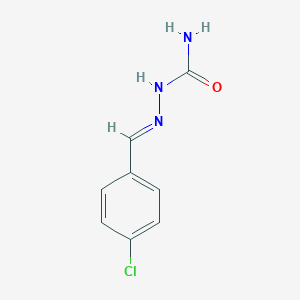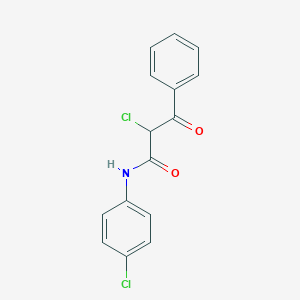
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide
説明
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, also known as CCPO, is a chemical compound that is widely used in scientific research. It is a member of the class of amides and is commonly used as a reagent in organic synthesis. CCPO is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
作用機序
The mechanism of action of 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide is not well understood. However, it is believed to act as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has also been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response.
生化学的および生理学的効果
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antipyretic effects, reducing fever in animal models. 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation.
実験室実験の利点と制限
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide is a useful reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. It is relatively easy to synthesize and is commercially available. However, 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide is not without limitations. It is toxic and should be handled with care. It is also relatively expensive compared to other reagents.
将来の方向性
There are several future directions for research on 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. One area of research is the development of new synthetic methods for 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide and its derivatives. Another area of research is the investigation of the mechanism of action of 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide and its derivatives. This could lead to the development of new anti-inflammatory and analgesic drugs. Finally, the use of 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide and its derivatives in the treatment of other diseases, such as cancer, should be investigated.
合成法
The synthesis of 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide involves the reaction of 4-chlorobenzoyl chloride with benzaldehyde in the presence of a base such as triethylamine. The resulting product is then reacted with 2-chloroacetamide in the presence of a catalyst such as triphenylphosphine to yield 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. The overall reaction can be represented as follows:
科学的研究の応用
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide is also used as a starting material for the synthesis of other compounds such as N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, which has been shown to have anti-inflammatory properties.
特性
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO2/c16-11-6-8-12(9-7-11)18-15(20)13(17)14(19)10-4-2-1-3-5-10/h1-9,13H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIUGDGFTQKRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408183 | |
| Record name | 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674162 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |
CAS RN |
19359-25-2 | |
| Record name | 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






